molecular formula C10H13ClFN B6186568 1-(2-cyclopropyl-3-fluorophenyl)methanamine hydrochloride CAS No. 2639410-21-0

1-(2-cyclopropyl-3-fluorophenyl)methanamine hydrochloride

Cat. No.: B6186568
CAS No.: 2639410-21-0
M. Wt: 201.7
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Description

1-(2-cyclopropyl-3-fluorophenyl)methanamine hydrochloride is a chemical compound belonging to the family of phenylalkylamines It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a phenyl ring, with a methanamine group and hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclopropyl-3-fluorophenyl)methanamine hydrochloride typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where a suitable precursor is treated with reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the methanamine group:

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyclopropyl-3-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methanamine group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-cyclopropyl-3-fluorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-cyclopropyl-3-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-cyclopropyl-2-fluorophenyl)methanamine hydrochloride
  • (3-Chloro-2-fluorophenyl)methanamine
  • Cyclopropyl(3-fluoropyridin-2-yl)methanamine

Uniqueness

1-(2-cyclopropyl-3-fluorophenyl)methanamine hydrochloride is unique due to its specific structural features, such as the position of the cyclopropyl and fluorine groups on the phenyl ring

Properties

CAS No.

2639410-21-0

Molecular Formula

C10H13ClFN

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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